5-Vinylpyridine-2-carbonitrile
Overview
Description
5-Vinylpyridine-2-carbonitrile is a chemical compound with the molecular formula C8H6N2 and a molecular weight of 130.15 . It is a type of aromatic heterocyclic compound .
Molecular Structure Analysis
The molecular structure of 5-Vinylpyridine-2-carbonitrile involves a pyridine ring, which can lead to enhanced electrical conductivity in this material . The pyridine moieties of the polymer backbone can be quaternized for the removal of anionic compounds .Chemical Reactions Analysis
While specific chemical reactions involving 5-Vinylpyridine-2-carbonitrile are not detailed in the search results, related compounds such as pyrimidine-5-carbonitrile derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of potential anti-proliferative agents .Physical And Chemical Properties Analysis
5-Vinylpyridine-2-carbonitrile has a boiling point of 274.0±28.0 °C and a density of 1.07±0.1 g/cm3 . It is also mentioned that the pyridine moieties of the polymer backbone can lead to enhanced electrical conductivity in this material .Scientific Research Applications
4. Electrochemical Applications
- Application Summary : Polyvinylpyridine (PVPy), which can be synthesized from 5-Vinylpyridine-2-carbonitrile, has been extensively applied in electrode organization for electrochemical applications . It has the potential for use in electrical applications and drug delivery .
- Methods and Procedures : PVPy is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units .
- Results and Outcomes : The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material .
5. ATP Mimicking Tyrosine Kinase Inhibitors
- Application Summary : A new series of pyrimidine-5-carbonitrile derivatives, which can be synthesized from 5-Vinylpyridine-2-carbonitrile, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
- Methods and Procedures : These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
- Results and Outcomes : Compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .
6. Catalyst for Michael Additions
- Application Summary : Chitosan-grafted-poly(4-vinylpyridine) (Cs-PVP) copolymers, which can be synthesized from 5-Vinylpyridine-2-carbonitrile, could be utilized effectively, in the form of beads, as an efficient catalyst for Michael additions of active methylenes to functionally substituted alkenes .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes : The specific results and outcomes for this application are not detailed in the source .
7. Electrochemical Sensors
- Application Summary : Polyvinylpyridine (PVPy), which can be synthesized from 5-Vinylpyridine-2-carbonitrile, has been extensively applied in electrode organization for electrochemical applications . It has been used in systems such as sensors for monitoring and determining humidity and various chemicals .
- Methods and Procedures : PVPy is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units .
- Results and Outcomes : The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material .
8. ATP Mimicking Tyrosine Kinase Inhibitors
- Application Summary : A new series of pyrimidine-5-carbonitrile derivatives, which can be synthesized from 5-Vinylpyridine-2-carbonitrile, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
- Methods and Procedures : These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
- Results and Outcomes : Compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .
9. Catalyst for Michael Additions
- Application Summary : Chitosan-grafted-poly(4-vinylpyridine) (Cs-PVP) copolymers, which can be synthesized from 5-Vinylpyridine-2-carbonitrile, could be utilized effectively, in the form of beads, as an efficient catalyst for Michael additions of active methylenes to functionally substituted alkenes .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes : The specific results and outcomes for this application are not detailed in the source .
Future Directions
properties
IUPAC Name |
5-ethenylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-7-3-4-8(5-9)10-6-7/h2-4,6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGWFGKIAJIQHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570201 | |
Record name | 5-Ethenylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethenylpyridine-2-carbonitrile | |
CAS RN |
63405-32-3 | |
Record name | 5-Ethenylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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